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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

addressing convergence issues encountered during amine unit simulations.

Troubleshooting Guides
This section offers detailed solutions to specific convergence problems in a question-and-

answer format.

Question: My absorber or stripper column simulation is failing to converge. What are the initial

steps I should take?

Answer:

When a column fails to converge, a systematic approach to troubleshooting is crucial. Start by

examining the solver's error messages and warnings for initial clues.[1] The following steps can

then be taken:

Review Input Parameters: Double-check all feed stream conditions (temperature, pressure,

flow rate, and composition), column specifications (number of stages, feed locations,

pressures), and equipment parameters for any inconsistencies or typographical errors.

Check the Property Package: Ensure the correct thermodynamic property package is

selected. For amine treating processes, specialized packages like "Amine Sweetening" or
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"Electrolytic ELR" are generally required, as standard equations of state (e.g., Peng-

Robinson, SRK) will not accurately model the chemical reactions and will lead to poor acid

gas pickup and convergence problems.[1]

Initialize with Simpler Models: If using a complex, rate-based model, try to first achieve

convergence with a simpler equilibrium-based model.[2] Once a solution is found, you can

switch to the more rigorous model.

Incremental Changes: When making significant changes to input parameters such as sour

gas composition, flow rate, or reboiler duty, implement them in smaller increments rather

than all at once.[1] This helps the solver to find a stable solution path.

Question: My simulation shows insufficient acid gas absorption. What are the likely causes and

how can I fix it?

Answer:

Inadequate acid gas absorption is a common issue that can often be traced back to several key

factors:

Incorrect Property Package: As mentioned, using a non-electrolyte property package will

result in very low calculated acid gas absorption.[1]

Low Amine Circulation Rate: The circulation rate of the lean amine solution may be too low to

handle the amount of acid gas in the feed.[1] Increasing the circulation rate can improve

absorption.

High Lean Amine Loading: If the lean amine returning to the absorber is not sufficiently

regenerated (i.e., has a high acid gas loading), its capacity to absorb more acid gas is

diminished. Check the stripper performance, particularly the reboiler duty.[1]

Inappropriate Temperature: The temperature of the lean amine entering the absorber is

critical. A higher temperature can reduce the equilibrium capacity for acid gas absorption.[3]

[4]

Question: The stripper column in my simulation is unstable and fails to converge. What specific

parameters should I investigate?
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Answer:

Stripper column convergence can be particularly sensitive. Here are some common

troubleshooting strategies:

Reboiler Specifications: Avoid specifying the reboiler temperature directly, as this is

determined by the column pressure and composition. Instead, specify the reboiler duty or the

steam rate.[1] An appropriate reboiler duty is typically in the range of 0.8 to 1.2 lb of steam

per gallon of circulated amine solution.[1]

Rich Amine Feed Temperature: The temperature of the rich amine feed to the stripper should

be sufficiently high, typically in the range of 200-220°F (93-104°C), to facilitate stripping.[1] A

feed temperature that is too low can cause convergence difficulties.[1]

Condenser Specifications: Similar to the reboiler, it is often more robust to specify the

condenser temperature rather than other parameters like reflux ratio, especially during initial

convergence attempts.[1]

Solver Settings: For strippers operating near minimum reflux, trying a different inner loop

model, such as the "Boston-Sullivan Nonideal" model, can sometimes help achieve

convergence.[1]

Frequently Asked Questions (FAQs)
What is the difference between equilibrium-based and rate-based models in amine unit

simulations, and how does it affect convergence?

Equilibrium-based models assume that the vapor and liquid phases leaving each stage are in

perfect equilibrium. This is a simplification that can lead to faster calculations but may not

accurately represent the actual performance of the column, especially when chemical reaction

kinetics are significant.[2] Rate-based models, on the other hand, consider mass and heat

transfer rates and reaction kinetics, providing a more rigorous and realistic simulation.[2]

However, the additional complexity of rate-based models can sometimes lead to more

challenging convergence.[5] It is often a good practice to start with an equilibrium model to get

a converged solution and then switch to a rate-based model for more detailed analysis.[2]

How can I use solver settings to improve convergence?
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Most simulation software provides options to adjust the solver's behavior. Here are a few

common adjustments:

Increase Maximum Iterations: If the solution is progressing but has not converged within the

default number of iterations, increasing the maximum number of iterations can allow it to

reach a solution.[1]

Adjust Damping Factors: Damping factors control the size of the steps the solver takes

between iterations. If the solution is oscillating, reducing the damping factor can help

stabilize the calculations.[6] Some software also offers adaptive damping, which can

automatically adjust the step size.[6]

Try Different Convergence Algorithms: Different algorithms may be more suitable for certain

types of problems. Experimenting with alternative algorithms available in your simulation

software can sometimes overcome convergence difficulties.[1]

My flowsheet with a recycle loop is not converging. What should I do?

Flowsheets with recycle streams can introduce another layer of convergence challenges.

Check Recycle Tolerances: Ensure the tolerance for the recycle convergence is not overly

restrictive.

Component Weighting: In some cases, adjusting the weighting of certain components in the

recycle calculation can aid convergence. For example, decreasing the weight for reactive

components like acid gases, amines, and water might be necessary.[1]

Initialization: Proper initialization of the recycle stream with reasonable estimates for

temperature, pressure, flow rate, and composition is crucial.

Data Summary
The following table summarizes typical operating parameters for amine treating units, which

can be used as a reference for setting up and troubleshooting simulations.
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Parameter Absorber Stripper Unit

Lean Amine

Temperature
100 - 120 - °F

Rich Amine

Temperature
- 200 - 220 °F

Reboiler Duty - 0.8 - 1.2 lb steam/gal amine

Lean Amine Loading - < 0.02
mole acid gas/mole

amine

Rich Amine Loading < 0.5 -
mole acid gas/mole

amine

Experimental Protocols
While this document focuses on simulation, the underlying models are based on experimental

data. A key experimental protocol for validating and tuning amine treating simulations is the

Vapor-Liquid Equilibrium (VLE) experiment.

VLE Experiment for Amine Systems:

Preparation: A known concentration of the amine solution is prepared.

Loading: The amine solution is loaded with a known amount of acid gas (H₂S, CO₂) in a

thermostatted equilibrium cell.

Equilibrium: The mixture is agitated at a constant temperature and pressure until equilibrium

is reached.

Sampling: Samples of both the liquid and vapor phases are carefully withdrawn.

Analysis: The composition of each phase is determined using techniques such as gas

chromatography (for the vapor phase) and titration or ion chromatography (for the liquid

phase) to determine the partial pressure of the acid gas and the acid gas loading in the

amine solution.
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Data Correlation: The experimental data is used to regress parameters for the

thermodynamic models (e.g., Electrolyte NRTL) used in the simulation software.

Visualizations
The following diagrams illustrate logical workflows for troubleshooting common convergence

issues in amine unit simulations.
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Convergence Failure

Check Solver Messages & Warnings

Review Input Parameters
(Feeds, Column Specs)

Verify Property Package
(e.g., Amine Sweetening)

Adjust Solver Settings
(Iterations, Damping)

Make Incremental Changes to Inputs

Attempt Convergence with Simpler Model
(Equilibrium vs. Rate-Based)

Converged

Click to download full resolution via product page

Caption: General troubleshooting workflow for simulation convergence failure.
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Insufficient Acid Gas Absorption

Incorrect Property Package?

Amine Circulation Rate Too Low?

No

Action: Select Amine-Specific
Property Package

Yes

Lean Amine Loading Too High?

No

Action: Increase Amine
Circulation Rate

Yes

Lean Amine Temperature Incorrect?

No

Action: Troubleshoot Stripper
(e.g., Reboiler Duty)

Yes

Action: Adjust Lean Amine
Cooler Duty

Yes
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Caption: Troubleshooting guide for insufficient acid gas absorption.
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Stripper Fails to Converge

Reboiler Temperature Specified?

Rich Amine Feed Temp Too Low?

No

Action: Specify Reboiler Duty
or Steam Rate Instead

Yes

Using Default Solver Model?

No
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Feed Temperature
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Yes
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Caption: Troubleshooting guide for stripper column convergence issues.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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